

Analytical methods for quantifying 3-Chloro-5-methoxy-1,2-benzoxazole

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Compound of Interest

Compound Name:	3-Chloro-5-methoxy-1,2-benzoxazole
CAS No.:	16263-58-4
Cat. No.:	B190068

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Executive Summary

This technical guide details the analytical framework for quantifying **3-Chloro-5-methoxy-1,2-benzoxazole** (CMB), a critical heterocyclic intermediate often utilized in the synthesis of antipsychotic and antiepileptic pharmacophores (e.g., Zonisamide or Risperidone analogues).

Due to the electrophilic nature of the 3-chloro moiety, CMB is capable of alkylating DNA, classifying it as a potential Genotoxic Impurity (GTI) in final drug substances. Consequently, this guide provides two distinct protocols:

- High-Performance Liquid Chromatography (HPLC-UV): For raw material assay and purity analysis (>98% levels).
- LC-MS/MS (Triple Quadrupole): For trace-level quantification (<10 ppm) in drug substances, compliant with ICH M7 guidelines.

Chemical Context & Safety

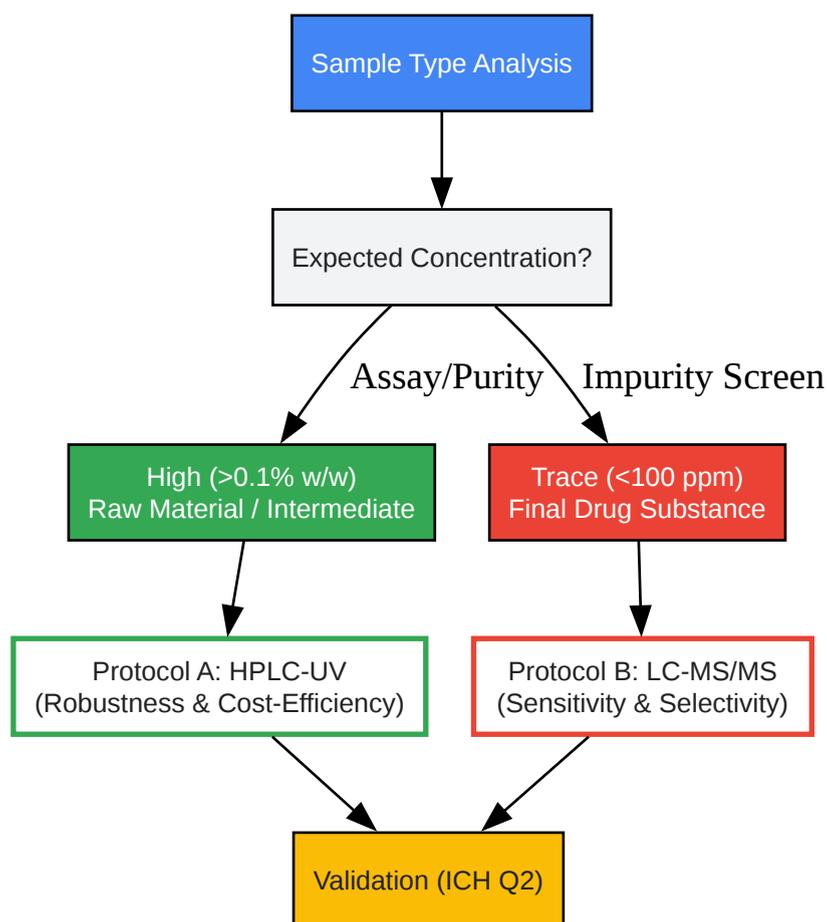
- IUPAC Name: 3-Chloro-5-methoxy-1,2-benzisoxazole
- Molecular Formula: C₈H₆ClNO₂
- Molecular Weight: 183.59 g/mol

- Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).
- Reactivity: The C3-Chlorine is a good leaving group for Nucleophilic Aromatic Substitution (), making the molecule reactive toward amines and thiols.

Safety Warning: CMB is a skin and eye irritant and a suspected alkylating agent. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Method Development Strategy

The analytical approach is bifurcated based on the "Fit-for-Purpose" principle. The following decision tree outlines the selection logic:



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Figure 1: Analytical decision matrix for CMB quantification.

Protocol A: HPLC-UV (Assay & Purity)

Objective: To determine the assay potency and organic impurities of bulk CMB.

Chromatographic Conditions

Parameter	Specification	Rationale
Instrument	Agilent 1290 Infinity II or Waters Alliance	Standard industry workhorse.
Column	Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μ m)	C18 provides strong retention for hydrophobic benzoxazoles; 3.5 μ m offers balanced resolution/pressure.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses phenol ionization, sharpening peaks.
Mobile Phase B	Acetonitrile (HPLC Grade)	ACN has lower UV cutoff than MeOH, reducing baseline drift at 254 nm.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	35°C	Improves mass transfer and retention time reproducibility.
Detection	UV @ 254 nm (bw 4 nm)	Aromatic ring absorption maximum (Benzisoxazole core).
Injection Vol	5.0 μ L	Optimized to prevent column overload.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Hold
2.0	30	Isocratic equilibration
12.0	90	Linear ramp to elute CMB and hydrophobic impurities
15.0	90	Wash
15.1	30	Re-equilibration
20.0	30	End of Run

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg CMB into a 10 mL volumetric flask. Dissolve in 100% ACN (sonicate 5 min).
- Working Standard (0.1 mg/mL): Dilute 1.0 mL Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).
 - Note: Matching the diluent to the initial gradient strength prevents "solvent shock" and peak splitting.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying CMB as a potential genotoxic impurity (PGI) in a drug matrix down to 1 ppm.

Mass Spectrometry Parameters (ESI+)

- Ionization: Electrospray Positive (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion: 184.0 m/z

(Calculated based on

isotope)

- Product Ions:
 - Quantifier: 184.0
149.0 m/z (Loss of Cl radical/HCl - characteristic of chloro-aromatics).
 - Qualifier: 184.0
121.0 m/z (Benzoxazole ring fragmentation).

LC-MS Interface Settings

Parameter	Setting
Gas Temp	300°C
Gas Flow	10 L/min
Nebulizer	45 psi
Capillary Voltage	3500 V
Collision Energy (CE)	15 eV (Quant) / 25 eV (Qual)

Sample Preparation (Trace Analysis)

- Drug Substance Sample: Weigh 50 mg of the Drug Substance (DS).
- Extraction: Dissolve in 1.0 mL DMSO (to ensure complete solubility of the matrix).
- Precipitation (if needed): If the DS is insoluble in the mobile phase, perform a crash dilution with ACN, centrifuge, and inject the supernatant.

Validation Criteria (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met:

Parameter	HPLC-UV Criteria (Assay)	LC-MS/MS Criteria (Impurity)
Specificity	No interference at of CMB from blank or placebo.	Presence of Quant/Qual ion ratio within $\pm 20\%$.
Linearity ()	> 0.999 (Range: 80-120% of target).	> 0.99 (Range: LOQ to 150% limit).
Accuracy (Recovery)	98.0% – 102.0%.	80.0% – 120.0% (at trace levels).
Precision (RSD)	< 1.0% (n=6).	< 10.0% (n=6 at Limit Level).
LOD / LOQ	N/A for Assay.	LOQ < 1.0 ppm (relative to DS).
Solution Stability	Stable for 24 hours at RT.	Stable for 24 hours in autosampler (4°C).

Self-Validation Check:

- System Suitability Test (SST): Inject the Working Standard 5 times before any sample set.
- Requirement: RSD of peak area < 2.0% (UV) or < 5.0% (MS). Tailing factor < 1.5.

Troubleshooting Guide

- Issue: Double peaks or peak splitting.
 - Cause: Sample solvent is stronger than the initial mobile phase.
 - Fix: Dilute sample in 30% ACN / 70% Water instead of 100% ACN.
- Issue: Low Sensitivity in MS.
 - Cause: Ion suppression from the drug matrix.

- Fix: Switch to an APCI source (Atmospheric Pressure Chemical Ionization) if ESI is suppressed, or improve chromatographic separation to elute CMB away from the main drug peak.
- Issue: Retention time drift.
 - Cause: pH fluctuation in Mobile Phase A.
 - Fix: Ensure Formic Acid is fresh; buffer with 5mM Ammonium Formate if necessary (pH 3.0).

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